(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid
Description
(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid is a heterocyclic compound featuring an indole core substituted with chlorine atoms at positions 4 and 6, a carboxylic acid group at position 2, and a conjugated (E)-configured enamine system linking the indole to a 2-oxo-1-phenylpyrrolidine moiety.
The synthesis of such compounds typically involves condensation reactions between 3-formyl-indole derivatives and heterocyclic amines. For example, analogous derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing 3-formyl-indole precursors with thiazolone derivatives in acetic acid, followed by recrystallization .
Properties
IUPAC Name |
4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRQCDDCGAGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the indole core, chlorination of the aromatic rings, and the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents like thionyl chloride and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry Applications
In synthetic chemistry, (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. It can undergo various chemical reactions such as:
- Oxidation : Introducing additional functional groups.
- Reduction : Modifying the oxidation state to alter biological activity.
- Substitution : Replacing halogen atoms with other functional groups.
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled conditions are essential to minimize side reactions.
Biological Research Applications
The compound is significant in biological research due to its potential effects on biological systems:
Case Studies
- Neuroprotective Properties : Research indicates that derivatives of this compound may protect against neurotoxic damage associated with conditions like stroke and neurodegenerative diseases (e.g., Alzheimer's disease) .
- Antimicrobial Activity : Studies have demonstrated its potential as an inhibitor against bacterial proteins, suggesting applications in treating infections caused by resistant strains .
Medicinal Chemistry Applications
In medicinal chemistry, this compound is investigated for its therapeutic properties:
Therapeutic Potential
The compound has shown promise in treating various neurodegenerative diseases and disorders related to excitatory amino acids. It acts as an antagonist to excitatory pathways, which may be beneficial in conditions such as:
- Neurodegenerative diseases (e.g., Huntington's disease)
- Epilepsy
- Chronic pain management
Clinical Insights
Research suggests that the sodium salt form of this compound may enhance its bioavailability and efficacy in clinical settings .
Industrial Applications
In industrial contexts, this compound is utilized for developing advanced materials:
Material Science
The compound's unique structure allows it to be integrated into electronic materials and coatings, enhancing their performance characteristics due to the presence of chlorinated aromatic rings.
Mechanism of Action
The mechanism of action of (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its dichloro-substituted indole core and the pyrrolidinone-linked phenyl group. Below is a comparative analysis with the closely related derivative from :
Implications of Structural Differences
- Heterocyclic Ring Diversity: The pyrrolidinone ring in the target compound vs. the thiazolone ring in Derivative 2a/2b introduces differences in hydrogen-bonding capacity and steric bulk. Pyrrolidinones are more flexible, which may influence binding interactions in biological targets.
- Synthetic Flexibility: Both compounds employ condensation reactions, but the choice of heterocyclic amine (pyrrolidinone vs. thiazolone) dictates the final structure’s electronic and spatial properties.
Crystallographic and Computational Insights
The structural determination of such compounds often relies on X-ray crystallography using software suites like SHELX and WinGX . For instance:
Biological Activity
(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid, commonly referred to as GV-196771, is a complex organic compound belonging to the indolecarboxylic acid family. Its unique structural features, including a dichlorinated indole structure and a pyrrolidinylidene moiety, suggest potential for significant biological activity. This article will explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Structural Characteristics
The molecular formula of GV-196771 is with a molecular weight of approximately 401.2 g/mol. The compound's structure is characterized by:
| Feature | Description |
|---|---|
| Indole Core | Provides a framework for biological activity |
| Dichlorination | Enhances lipophilicity and receptor binding |
| Pyrrolidinylidene Moiety | Potentially increases interaction with biological targets |
Biological Activity
Research indicates that compounds within the indolecarboxylic acid class often exhibit diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Preliminary studies on GV-196771 have shown promise in several areas:
1. Antioxidant Activity
GV-196771 has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.
2. Neuroprotective Effects
The compound has been investigated for its potential neuroprotective effects against excitotoxicity, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that GV-196771 may act as an antagonist at glutamatergic receptors, thereby reducing neuronal damage caused by excessive glutamate signaling .
3. Anticancer Properties
Preliminary findings indicate that GV-196771 may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of GV-196771 is thought to be mediated through its interaction with various molecular targets:
- Glutamate Receptors : By acting as an antagonist at AMPA-type receptors, GV-196771 may modulate excitatory neurotransmission and protect against excitotoxicity.
- Reactive Oxygen Species (ROS) : The compound's antioxidant properties may mitigate ROS production, thus protecting cellular integrity.
Case Studies
Several studies have explored the efficacy of GV-196771 in different biological contexts:
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of GV-196771 significantly improved cognitive function and reduced markers of oxidative stress compared to control groups .
Case Study 2: Anticancer Activity
Research conducted on human cancer cell lines demonstrated that GV-196771 effectively inhibited cell growth and induced apoptosis at micromolar concentrations. Specific pathways involved include the p53 signaling pathway and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
